molecular formula C12H10N4O3S B11473058 N-{[(Furan-2-ylformamido)methanethioyl]amino}pyridine-4-carboxamide

N-{[(Furan-2-ylformamido)methanethioyl]amino}pyridine-4-carboxamide

Cat. No.: B11473058
M. Wt: 290.30 g/mol
InChI Key: VNUGUQVUJXYXMX-UHFFFAOYSA-N
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Description

N-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid with appropriate amines and thiol-containing compounds under controlled conditions. The reaction is often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine) in the presence of a base like NMM (N-methylmorpholine) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors has been explored to enhance reaction efficiency and yield . The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

N-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the formamido and methanethioyl groups, leading to the formation of amine and thiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the formamido group can produce primary amines .

Scientific Research Applications

N-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a pyridine ring, and multiple functional groups.

Properties

Molecular Formula

C12H10N4O3S

Molecular Weight

290.30 g/mol

IUPAC Name

N-[(pyridine-4-carbonylamino)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C12H10N4O3S/c17-10(8-3-5-13-6-4-8)15-16-12(20)14-11(18)9-2-1-7-19-9/h1-7H,(H,15,17)(H2,14,16,18,20)

InChI Key

VNUGUQVUJXYXMX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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